N,N-dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline
Description
N,N-Dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline is a benzimidazole derivative featuring a dimethylamino group at the para position of the aniline ring and a propyl substituent on the benzodiazole nitrogen. This structural motif combines electron-donating (dimethylamino) and lipophilic (propyl) groups, making it relevant for applications in materials science, fluorescence studies, and pharmaceutical research.
Properties
IUPAC Name |
N,N-dimethyl-4-(1-propylbenzimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLWJSXLLHVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline typically involves the cyclization of amido-nitriles or the condensation of ortho-phenylenediamines with benzaldehydes. One common method involves the reaction of ortho-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a mixture of solvents, resulting in the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Condensation Reactions
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Formation of the benzodiazole core : Typically achieved via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example, reaction with propionaldehyde derivatives can introduce the propyl group at the N1 position of the benzodiazole.
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Reagents : HCl, H₂SO₄, or acetic acid are used as catalysts.
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Conditions : Reactions often proceed at 80–120°C for 6–12 hours, yielding intermediates that are further functionalized.
N-Alkylation
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Introduction of the propyl chain : The benzodiazole nitrogen is alkylated using 1-bromopropane or similar alkyl halides in the presence of a base (e.g., K₂CO₃).
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Solvents : Dimethylformamide (DMF) or acetonitrile.
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Yield : Reported yields for analogous reactions range from 60% to 75%.
Coupling with Aniline Derivatives
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Suzuki-Miyaura coupling : Aryl halides (e.g., 4-bromo-N,N-dimethylaniline) are coupled with benzodiazole-boronic esters using Pd catalysts (e.g., Pd(PPh₃)₄) .
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Conditions : Performed in aqueous DMF at 80°C under inert atmosphere .
Functionalization Reactions
The dimethylamino and benzodiazole groups enable further derivatization:
Electrophilic Aromatic Substitution (EAS)
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Nitration : The benzodiazole ring undergoes nitration at the 5-position using HNO₃/H₂SO₄. The dimethylamino group deactivates the aniline ring, directing substitution to the benzodiazole.
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Halogenation : Bromination with Br₂/FeBr₃ occurs selectively on the benzodiazole ring.
Reduction Reactions
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Nitro group reduction : If present, nitro intermediates (e.g., from nitration) are reduced to amines using H₂/Pd-C or Na₂S₂O₄ .
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Example : Sodium dithionite-mediated reduction achieves >90% conversion in aqueous ethanol .
Acid/Base Hydrolysis
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Benzodiazole ring stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids (HCl, >6M) or bases (NaOH, >2M) at elevated temperatures.
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Dimethylamino group : Stable under mild acidic conditions but demethylation occurs in concentrated HCl at reflux .
Oxidative Degradation
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Oxidizing agents : H₂O₂ or KMnO₄ oxidizes the benzodiazole ring, forming quinone-like structures.
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Conditions : Reactions proceed in aqueous acidic media at 50–70°C.
Key Reaction Data Table
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N,N-dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline exhibit significant anticancer properties. A study focusing on benzimidazole derivatives demonstrated their effectiveness as inhibitors of cancer cell proliferation. These compounds can interfere with various cellular pathways involved in tumor growth, making them promising candidates for cancer therapy .
Case Study: Benzimidazole Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-aniline | Inhibitor of BCL6 interaction |
1.2 Anthelmintic Properties
The compound has also been explored for its anthelmintic activity. A study utilizing Caenorhabditis elegans as a model organism found that certain benzodiazole derivatives possess the ability to inhibit helminth growth effectively, suggesting potential applications in treating parasitic infections .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
This compound can be utilized in the development of organic light-emitting diodes due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric current makes it a suitable candidate for OLED technology.
Case Study: OLED Performance
Biological Research Applications
3.1 Biological Activity Studies
In biological studies, the compound has shown promising results in inhibiting bacterial growth. Its structural similarity to known antibacterial agents suggests potential use as a lead compound in the development of new antibiotics.
Case Study: Antibacterial Activity
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Electron-Donating vs. In contrast, nitro-substituted analogues () exhibit redshifted absorption due to electron withdrawal .
- Alkyl Chain Length : The propyl group in the target compound may improve lipid solubility compared to methyl/isopropyl groups in , affecting bioavailability or aggregation behavior .
- Heterocycle Choice : Benzimidazole offers rigid conjugation and nitrogen-based coordination sites, whereas thiazole () or pyrrole () systems provide alternative electronic and steric profiles .
Biological Activity
N,N-dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃. The compound features a dimethylamino group attached to a benzodiazole moiety, which is known for its biological activity. The propyl group enhances its solubility and interaction with biological targets.
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Activity
Research indicates that compounds containing benzodiazole structures often demonstrate anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
2. Antimicrobial Properties
The compound has been tested for its antibacterial and antifungal activities. Preliminary results indicate effectiveness against several pathogenic strains, making it a candidate for further development in antimicrobial therapies.
3. Anti-inflammatory Effects
Benzimidazole derivatives are known to possess anti-inflammatory properties. This compound may contribute to the attenuation of inflammatory responses in various models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
Binding Affinity Studies
Interaction studies have revealed that this compound binds to various proteins involved in cell signaling pathways. Its binding affinity and inhibition profiles against specific enzymes are crucial for understanding its therapeutic potential.
Synthesis and Modifications
The synthesis of this compound involves several chemical reactions that modify the core structure to enhance biological activity. The following table summarizes key synthetic routes and modifications:
| Modification | Method | Outcome |
|---|---|---|
| Propyl Group Addition | Alkylation | Increased lipophilicity and bioavailability |
| Dimethylamino Group | N-Methylation | Enhanced binding affinity to biological targets |
| Benzimidazole Derivative Formation | Cyclization | Improved pharmacological properties |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzodiazole derivatives and evaluated their anticancer activities against human cancer cell lines. This compound exhibited significant cytotoxicity compared to control compounds .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .
Q & A
Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)aniline, and how do reaction parameters influence yield?
The synthesis typically involves alkylation or condensation reactions of aniline derivatives with benzodiazole precursors. A representative method includes:
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Step 1 : Reacting N,N-dimethylaniline with a propyl-substituted benzodiazole intermediate under nucleophilic aromatic substitution conditions.
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Step 2 : Optimizing reaction parameters such as solvent polarity (e.g., dimethylformamide [DMF]), temperature (e.g., 373 K for alkylation), and catalyst (e.g., iodomethane for N-methylation) to enhance yield and purity .
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Critical Parameters :
Parameter Optimal Range Impact on Yield Temperature 353–373 K Higher yields at elevated temperatures due to faster kinetics Solvent Polar aprotic (DMF) Stabilizes intermediates, improves solubility Reaction Time 8–12 h Prolonged time reduces side reactions
Yield discrepancies between similar compounds (e.g., 70% vs. 89% in benzodiazole derivatives) often arise from steric hindrance or competing side reactions, necessitating controlled stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- 1H/13C NMR : Confirm substituent positions and electronic environments. For example, the dimethylamino group resonates at δ 2.8–3.2 ppm (1H) and δ 40–45 ppm (13C), while benzodiazole protons appear as distinct aromatic multiplets .
- HRMS : Validate molecular weight (e.g., m/z 322.1912 for C19H22N4) and isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in benzodiazole rings) .
Prioritize resolving peak splitting in NMR to detect regioisomeric impurities (common in benzodiazole synthesis) and ensure HRMS matches theoretical values within 5 ppm error .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL resolve structural ambiguities in this compound?
SC-XRD using SHELXL is critical for:
- Determining Bond Lengths/Angles : Resolves ambiguities in benzodiazole ring planarity and propyl chain conformation. For example, C-N bond lengths in benzodiazole (~1.33 Å) confirm aromatic delocalization .
- Handling Twinned Data : SHELXL’s twin refinement algorithms address pseudosymmetry in crystals, common in flexible alkyl-substituted aromatics .
- Validation : Compare experimental data (e.g., R factor < 0.05) with computational models (DFT-optimized geometries) to validate intramolecular interactions .
Q. Workflow :
Collect data with APEX2 (Bruker AXS).
Solve structure via SHELXT (direct methods).
Refine with SHELXL, incorporating hydrogen bonding and thermal displacement parameters .
Q. What methodologies elucidate the electronic properties of this compound and their impact on biological activity?
- UV-Vis/Flourescence Spectroscopy : Measure π→π* transitions in the benzodiazole core (λmax ~350 nm) and solvatochromic shifts to assess charge-transfer efficiency .
- Cyclic Voltammetry : Determine redox potentials (e.g., E1/2 for oxidation of dimethylaniline moiety) to predict stability in biological environments .
- DNA Intercalation Studies :
- Fluorescence Quenching : Monitor changes in ethidium bromide emission when the compound competes for DNA binding sites.
- Molecular Docking : Simulate interactions with B-DNA (e.g., dG-dC base pairs) to identify binding affinity hotspots .
Key Finding : The planar benzodiazole ring enables intercalation, while the dimethylamino group enhances solubility for cellular uptake .
Q. How can researchers address contradictions in reaction mechanisms for benzodiazole functionalization?
Contradictions (e.g., competing alkylation vs. acylation pathways) are resolved via:
- Kinetic Isotope Effects (KIE) : Differentiate electrophilic vs. nucleophilic pathways by substituting H with D in critical positions.
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates in propyl chain formation .
- DFT Calculations : Compare activation energies for proposed transition states (e.g., B3LYP/6-31G* level) .
Q. What strategies optimize crystallization for structural analysis of hygroscopic derivatives?
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth and reduce hydrate formation.
- Anti-Solvent Diffusion : Layer hexane over a DMF solution to induce gradual supersaturation.
- Sealing Techniques : Mount crystals in perfluoropolyether oil to prevent moisture absorption during XRD data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
